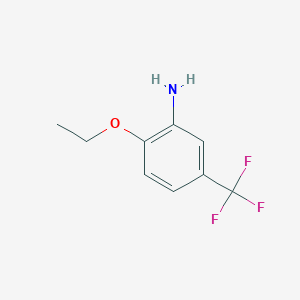

2-Ethoxy-5-(trifluoromethyl)aniline

説明

2-Ethoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to an aniline ring

準備方法

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of 2-Ethoxy-5-(trifluoromethyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 2-Ethoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2-Ethoxy-5-(trifluoromethyl)aniline serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic compounds. Common synthetic routes include:

- Suzuki–Miyaura Coupling Reaction : This method involves the reaction of aryl halides with organoboron compounds in the presence of a palladium catalyst, allowing for the formation of biaryl compounds.

- Electrophilic Aromatic Substitution : The compound can participate in substitution reactions that introduce additional functional groups onto the aromatic ring, enhancing its chemical diversity.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Converts to quinones or oxidized derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Converts nitro groups to amines | Lithium aluminum hydride, hydrogen gas |

| Electrophilic Substitution | Introduces new functional groups | Halogens (Cl, Br), nitrating agents |

Biological Research

Enzyme Interactions and Metabolic Pathways

In biological research, this compound is investigated for its interactions with enzymes and potential metabolic pathways. The trifluoromethyl group enhances lipophilicity, allowing better cellular penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates significant antimicrobial properties against various bacterial strains. For instance:

-

Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial Strain MIC (µM) Staphylococcus aureus 15.625 - 62.5 Enterococcus faecalis 62.5 - 125

The compound's mechanism of action includes inhibition of protein synthesis and disruption of nucleic acid production.

Antifungal Activity

The compound also exhibits antifungal properties, outperforming traditional agents in some cases:

| Fungal Strain | MIC (µM) | Comparison Agent | MIC (µM) |

|---|---|---|---|

| Candida albicans | 62.5 | Fluconazole | 250 |

| Aspergillus niger | 125 | Nystatin | 62.5 |

These findings suggest potential applications in developing new antifungal treatments.

Industrial Applications

Agrochemicals and Dyes

In industry, this compound is utilized in producing agrochemicals and dyes. Its unique chemical properties allow for the development of products with enhanced performance characteristics.

Case Studies

Synthesis and Characterization

A notable study synthesized derivatives of this compound, focusing on physicochemical properties and biological evaluations. The synthesized compounds were characterized using techniques such as infrared spectroscopy and thermal analysis, confirming the presence of functional groups relevant to biological activity.

Biological Evaluation

Another detailed evaluation tested the compound against multiple microbial strains, revealing a broad spectrum of activity. The results indicated that modifications to the aniline structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further exploration.

作用機序

The mechanism of action of 2-Ethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .

類似化合物との比較

2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

2-(Trifluoromethyl)aniline: Lacks the ethoxy group, making it less complex.

Uniqueness: 2-Ethoxy-5-(trifluoromethyl)aniline is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties

生物活性

2-Ethoxy-5-(trifluoromethyl)aniline is an organic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, and an ethoxy substituent that may facilitate hydrogen bonding interactions with biological targets. This compound has the following molecular formula:

- Molecular Formula : CHFN\O

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets, such as enzymes or receptors. The lipophilic nature of the trifluoromethyl group allows the compound to effectively penetrate cellular membranes, thereby facilitating its interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 |

| This compound | Enterococcus faecalis | 62.5 - 125 |

The bactericidal action was attributed to the inhibition of protein synthesis pathways followed by disruptions in nucleic acid and peptidoglycan production, indicating a multifaceted mechanism of action against bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. It was particularly effective against various fungal strains, outperforming traditional antifungal agents in some cases:

| Fungal Strain | MIC (µM) | Comparison Agent | MIC (µM) |

|---|---|---|---|

| Candida albicans | 62.5 | Fluconazole | 250 |

| Aspergillus niger | 125 | Nystatin | 62.5 |

These findings suggest that this compound could be a promising candidate for further development as an antifungal agent .

Case Study: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound highlighted its physicochemical properties and biological evaluation. The synthesized compounds were characterized using various analytical techniques including IR spectroscopy and thermal analysis, confirming the presence of functional groups relevant to biological activity .

Biological Evaluation

In a detailed evaluation, the compound was tested against multiple microbial strains, revealing a broad spectrum of activity. The results indicated that modifications to the aniline structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further exploration .

特性

IUPAC Name |

2-ethoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQEMLFIDADRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361364 | |

| Record name | 2-ethoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-73-7 | |

| Record name | 2-ethoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。